molecular formula C6H15N B1582414 N-Methylpentylamine CAS No. 25419-06-1

N-Methylpentylamine

Cat. No. B1582414
CAS RN: 25419-06-1
M. Wt: 101.19 g/mol
InChI Key: UOIWOHLIGKIYFE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-Methylpentylamine is based on structures generated from information available in ECHA’s databases . The N-Methylpentylamine molecule contains a total of 21 bonds. There are 6 non-H bonds, 4 rotatable bonds, and 1 secondary amine (aliphatic) .


Chemical Reactions Analysis

N-Methylpentylamine can be used as a reactant in various chemical reactions. For instance, it can be used to synthesize N′-tert-butyl-N-methyl-N-pentylsulfamide .


Physical And Chemical Properties Analysis

N-Methylpentylamine has a melting point of -87.87°C (estimate), a boiling point of 116-118 °C (lit.), and a density of 0.738 g/mL at 25 °C (lit.) . It has a refractive index n20/D of 1.41 (lit.) and a flash point of 55 °F . It is a clear liquid that is colorless to almost colorless .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of 3-(N-Methyl-N-pentylamino)-propanoic Acid Hydrochloride

    N-Methylpentylamine is utilized in chemical synthesis, specifically in the formation of intermediates like 3-(N-methyl-N-pentylamino) propanoic acid hydrochloride. This compound has been synthesized with an overall yield of 63.93%, showcasing its potential in fine chemical production (Han Jing, 2011).

  • Reductive Amination Using Cobalt Oxide Nanoparticles

    N-Methylpentylamine plays a role in the expedient synthesis of N-methyl- and N-alkylamines. These amines are significant in academic research and industrial production, particularly in life-science molecules. The development of efficient methods for the synthesis and functionalization of amines is of high scientific interest. N-methylated and N-alkylated amines, including N-Methylpentylamine, can be synthesized using cobalt oxide nanoparticle catalysts (T. Senthamarai et al., 2018).

Pharmacological Research

  • Fermentative Production of N-Alkylated Glycine Derivatives

    N-Methylpentylamine is involved in the fermentative production of N-methylated amino acids, which show potential as antipsychotic agents and building blocks for peptide-based drugs. The research in this area explores the use of N-methylated amino acids, like N-Methylpentylamine, in the production of various pharmacologically relevant compounds (Melanie Mindt et al., 2019).

  • Methylation Pharmacogenetics

    N-Methylpentylamine is relevant in the study of methylation pharmacogenetics, which examines how genetic differences affect individual responses to drugs. This research area includes the study of enzymes like catechol O-methyltransferase and histamine N-methyltransferase, which are involved in drug metabolism and may interact with compounds like N-Methylpentylamine (R. Weinshilboum et al., 1999).

Other Research Applications

  • Drug Contamination Screening

    In the pharmaceutical industry, N-Methylpentylamine is identified as a potential contaminant in drug substances. The development of screening methods to assess the risks of such impurities in pharmaceuticals highlights the significance of N-Methylpentylamine in quality control and safety assessment in the pharmaceutical field (Y. Kao et al., 2022).

  • Enzymatic Formation of Psychotomimetic Metabolites

    N-Methylpentylamine is involved in enzymatic processes that form psychotomimetic metabolites from naturally occurring compounds. This research provides insights into the biochemical pathways that might contribute to psychiatric disorders and the potential therapeutic applications of these pathways (J. Axelrod, 1961).

Safety And Hazards

N-Methylpentylamine is a highly flammable liquid and vapor . It causes severe skin burns and eye damage . It may cause respiratory irritation . Containers may explode when heated . Vapors may form explosive mixtures with air . Vapors may travel to the source of ignition and flash back .

properties

IUPAC Name

N-methylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-3-4-5-6-7-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIWOHLIGKIYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180082
Record name N-Methylpentylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylpentylamine

CAS RN

25419-06-1
Record name N-Methylpentylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25419-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylpentylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025419061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylpentylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylpentylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.682
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
M Miura, K Inami, M Yoshida, K Yamaguchi… - Bioorganic & medicinal …, 2011 - Elsevier
… In the present study, N-nitroso-N-methylpentylamine (NMPe) was used to identify the structure of the direct-acting mutagen instead of NMB (Fig. 1). The direct-acting mutagen derived …
Number of citations: 7 www.sciencedirect.com
X Cao, RJ Hamers - Journal of Vacuum Science & Technology B …, 2002 - pubs.aip.org
… Secondary alkylamines such as dimethylamine and N-methylpentylamine cleave only the N–H bond, leaving the N–C bonds intact. Tertiary alkylamines, such as trimethylamine and N,N…
Number of citations: 82 pubs.aip.org
X Cao, SK Coulter, MD Ellison, H Liu… - The Journal of …, 2001 - ACS Publications
… for N-methylpentylamine (a secondary amine). Infrared data (not shown) for both hexylamine and N-methylpentylamine … spectra of hexylamine and N-methylpentylamine can be used to …
Number of citations: 151 pubs.acs.org
JRL Smith, LC McKeer, JM Taylor - Journal of the Chemical Society …, 1989 - pubs.rsc.org
… N-Chloro-N-methylpentylamine was prepared as described above and had bp 5657C at 43 mmHg. N-Chloro-4phenylbutylamine was prepared from the secondary amine by the …
Number of citations: 13 pubs.rsc.org
ME Wolff - Chemical Reviews, 1963 - ACS Publications
… The best evidence for intramolecular hydrogen abstraction by the amminium radical to afford a carbon radical is furnished by the results of the cyclization of (—)N-methylpentylamine-4-…
Number of citations: 538 pubs.acs.org
CZ Ding, X Lu, K Nishimura… - Journal of medicinal …, 1993 - ACS Publications
… the exceptions of N^V-dimethylbenzylamine (3), N-methyl-2-phenylethylamine (8), N-methyl-3-phenylpropylamine (I0),iV-methyl-4-phenylbutylamine (11), and N-methylpentylamine (12)…
Number of citations: 26 pubs.acs.org
X Gao, L Tang, L Huang, ZS Huang, Y Ma, G Wu - Organic letters, 2019 - ACS Publications
… Notably, a wide range of acyclic secondary amines were smoothly accommodated; N-methyl cyclohexylamine (4e) and N-methylpentylamine (4i) could be used as aminating reagents. …
Number of citations: 30 pubs.acs.org
N Rusteika, RY Brogaard, TI Sølling… - The Journal of …, 2009 - ACS Publications
… The results for the excited states of the previously studied N-chloro-N-methylpentylamine model compound that are relevant to the interpretation of the experimental data are shown in …
Number of citations: 7 pubs.acs.org
Q Zhang, Q Mao, C Shang, YN Chen, X Peng… - Journal of materials …, 2017 - pubs.rsc.org
… The oxidized products of some other primary and secondary amines, eg propylamine, N-methylbutylamine, N-methylpentylamine and melamine, also exhibit stronger and red-shifted …
Number of citations: 64 pubs.rsc.org
H Mestankova, K Schirmer, S Canonica, U von Gunten - Water research, 2014 - Elsevier
… -N-methylbutylamine and N-nitroso-N-methylpentylamine, respectively (see SI-Figure S5) (… mutagen derived from N-nitroso-N-methylpentylamine and Fenton's reagent with copper ion …
Number of citations: 49 www.sciencedirect.com

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